3,3'-sulfanediylbis[N-(4-phenylbutan-2-yl)propanamide]
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Overview
Description
3,3’-Sulfanediylbis[N-(4-phenylbutan-2-yl)propanamide] is a complex organic compound with the molecular formula C26H36N2O2S It is characterized by the presence of a sulfanediyl group linking two N-(4-phenylbutan-2-yl)propanamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-sulfanediylbis[N-(4-phenylbutan-2-yl)propanamide] typically involves the reaction of 4-phenylbutan-2-amine with 3,3’-dithiodipropionic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-Sulfanediylbis[N-(4-phenylbutan-2-yl)propanamide] can undergo various chemical reactions, including:
Oxidation: The sulfanediyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
3,3’-Sulfanediylbis[N-(4-phenylbutan-2-yl)propanamide] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3,3’-sulfanediylbis[N-(4-phenylbutan-2-yl)propanamide] involves its interaction with specific molecular targets. The sulfanediyl group can form disulfide bonds with thiol-containing proteins, potentially affecting their function. The phenylbutan-2-yl groups may interact with hydrophobic pockets in proteins, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Sulfanediylbis[N-(4,6-dimethylpyridin-2-yl)propanamide]
- 3,3’-Sulfanediylbis[N-(5-methyl-1,2-oxazol-3-yl)propanamide]
Uniqueness
3,3’-Sulfanediylbis[N-(4-phenylbutan-2-yl)propanamide] is unique due to the presence of the phenylbutan-2-yl groups, which confer specific hydrophobic interactions and potential biological activity. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C26H36N2O2S |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
3-[3-oxo-3-(4-phenylbutan-2-ylamino)propyl]sulfanyl-N-(4-phenylbutan-2-yl)propanamide |
InChI |
InChI=1S/C26H36N2O2S/c1-21(13-15-23-9-5-3-6-10-23)27-25(29)17-19-31-20-18-26(30)28-22(2)14-16-24-11-7-4-8-12-24/h3-12,21-22H,13-20H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
WGIPTKISAGOHBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCSCCC(=O)NC(C)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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